molecular formula C10H14O2 B1418933 1-(2-Methoxy-4-methylphenyl)ethan-1-ol CAS No. 1157929-94-6

1-(2-Methoxy-4-methylphenyl)ethan-1-ol

Cat. No.: B1418933
CAS No.: 1157929-94-6
M. Wt: 166.22 g/mol
InChI Key: HHALPRVTSRTBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-methylphenyl)ethan-1-ol is a secondary alcohol featuring a substituted phenyl group at the β-position. Its structure comprises a phenyl ring with a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position, attached to an ethanol backbone.

Properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALPRVTSRTBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxy-4-methylphenyl)ethan-1-ol, also known as p-cresol methanol or 2-methoxy-4-methylphenylethanol, is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

The molecular formula of this compound is C10H14O2. The compound features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a phenyl ring, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0048 to 0.039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0048Strong
Escherichia coli0.0195Moderate
Bacillus mycoides0.0098Moderate
Candida albicans0.039Moderate

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for reducing inflammation in various conditions .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro experiments showed that the compound could induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The underlying mechanisms appear to involve the modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results highlighted its superior activity compared to other similar compounds, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, supporting its use as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits key metabolic pathways.
  • Anti-inflammatory Effects : It modulates the expression of inflammatory mediators and cytokines.
  • Anticancer Mechanisms : Induction of apoptosis through activation of caspases and inhibition of oncogenic signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Electronic Effects
1-(2-Methoxy-4-methylphenyl)ethan-1-ol -OCH₃ (2), -CH₃ (4) Electron-donating groups (EDG)
1-(3-Nitrophenyl)ethan-1-ol -NO₂ (3) Electron-withdrawing group (EWG)
1-(Pyridin-3-yl)ethan-1-ol Pyridine ring (3-position) Heteroaromatic (moderate EWG)
1-(4-Chlorophenyl)ethan-1-ol -Cl (4) Weak EWG (inductive effect)
1-(2-Methoxyphenyl)ethan-1-ol -OCH₃ (2) EDG (resonance-donating)

Key Observations :

  • EDGs (e.g., -OCH₃, -CH₃) increase electron density on the phenyl ring, enhancing stability toward electrophilic substitution but reducing reactivity in oxidation reactions compared to EWGs .
  • EWGs (e.g., -NO₂, -Cl) polarize the aromatic ring, improving reactivity in reductions and nucleophilic substitutions .

Physicochemical Properties

Property This compound (Inferred) 1-(3-Nitrophenyl)ethan-1-ol 1-(Pyridin-2-yl)ethan-1-ol
Physical State Likely liquid (similar to EDG analogs) Crystalline solid Liquid
Solubility Moderate in polar solvents (e.g., MeOH, EtOAc) Low in non-polar solvents High in polar aprotic solvents
Melting Point Not reported 85–87°C (literature) Not reported

Notes:

  • EDG-substituted alcohols (e.g., methoxy derivatives) typically exhibit lower melting points and higher solubility in organic solvents compared to EWG analogs .
  • Nitro-substituted analogs often form crystalline solids due to strong intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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